Hexafluoroacetylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

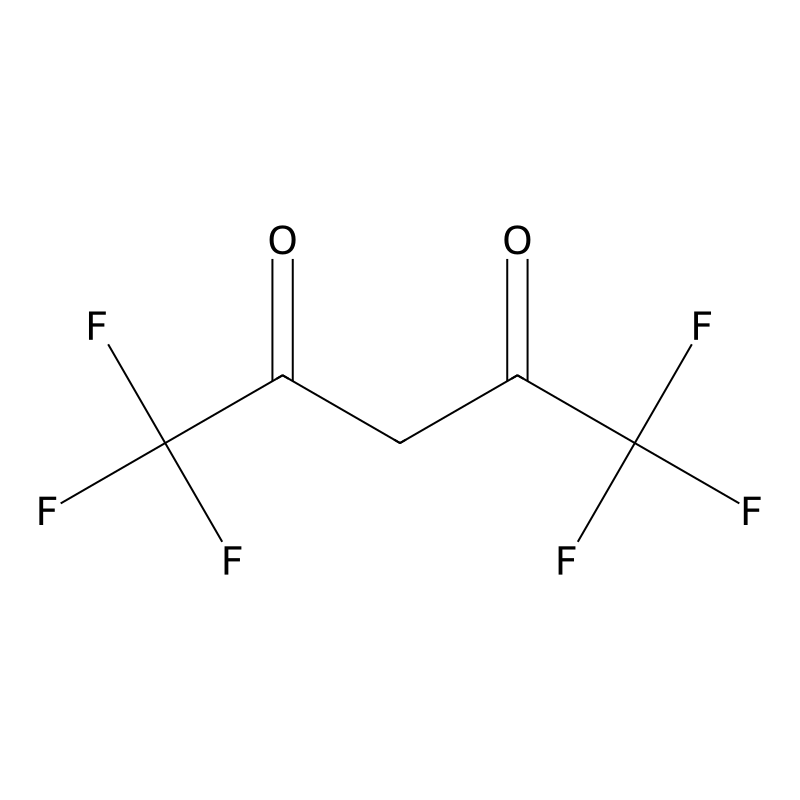

Hexafluoroacetylacetone is an organofluorine compound characterized by its high electronegativity due to the presence of fluorine atoms. Its chemical formula is C${5}$H${2}$F${6}$O${2}$. The compound features a diketone structure, which allows it to act as a bidentate ligand in coordination chemistry. This property makes it valuable in synthesizing metal complexes.

Synthesis of Fluorinated Compounds:

- HFAC readily reacts with various metal ions to form stable complexes called "hexafluoroacetylacetonates." These complexes are crucial precursors for synthesizing diverse fluorinated organic and inorganic compounds. Fluorine atoms can significantly alter the properties of molecules, making them valuable in various fields like pharmaceuticals, agrochemicals, and materials science [].

Lewis Acid-Base Chemistry:

- HFAC acts as a weak Lewis acid due to the presence of the carbonyl group (C=O). This property allows it to participate in various Lewis acid-base reactions, facilitating the formation of new bonds and structures. This characteristic makes HFAC useful in organic synthesis and coordination chemistry research.

Study of Organometallic Compounds:

- HFAC's ability to form complexes with metals makes it a valuable tool for studying organometallic compounds. These compounds often possess unique catalytic properties and are crucial in various areas, including organic synthesis and catalysis research [].

Investigation of Fluorine-Containing Materials:

- Due to its high fluorine content, HFAC is used to investigate the properties and applications of fluorine-containing materials. Researchers can incorporate HFAC into these materials to study their thermal stability, chemical resistance, and other functionalities [].

Development of New Materials and Technologies:

- The unique properties of HFAC complexes and their diverse applications continue to inspire researchers to explore their potential in developing new materials and technologies. This ongoing research holds promise for advancements in various fields, including medicine, electronics, and energy production [].

Several methods exist for synthesizing hexafluoroacetylacetone:

- Fluorination of Acetylacetone: This method involves the direct fluorination of acetylacetone using fluorinating agents.

- Refluxing with Fluorinated Reagents: The compound can be synthesized by refluxing acetylacetone with hexafluoropropylene oxide or similar fluorinated reagents.

- Substitution Reactions: Various substitution reactions involving fluorinated acyl chlorides can yield hexafluoroacetylacetone as a product.

These methods allow for the controlled synthesis of hexafluoroacetylacetone with specific properties tailored for various applications.

Hexafluoroacetylacetone finds applications across multiple domains:

- Catalysis: Its metal complexes are used as catalysts in organic reactions and polymerization processes.

- Material Science: The compound is utilized in chemical vapor deposition to create thin films with desirable electronic properties.

- Analytical Chemistry: Hexafluoroacetylacetone serves as a reagent in analytical techniques for detecting metal ions due to its chelating ability.

Studies have shown that hexafluoroacetylacetone interacts with various metal ions, forming stable complexes that can influence their reactivity and stability. For example:

- Complexes with copper and palladium have been extensively studied for their catalytic properties.

- The interactions between hexafluoroacetylacetone and metal ions can be modulated by changing reaction conditions such as temperature and solvent polarity .

Hexafluoroacetylacetone shares similarities with other diketones and chelating agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetylacetone | C${5}$H${8}$O$_{2}$ | Less electronegative; forms less stable metal complexes |

| Trifluoroacetic acid | C${2}$H${3}$F${3}$O${2}$ | Stronger acidity; used primarily as a reagent |

| Pentafluoropropionic acid | C${4}$H${3}$F${5}$O${2}$ | Higher fluorination; different reactivity profile |

Hexafluoroacetylacetone stands out due to its high fluorine content, which enhances its stability and reactivity compared to less fluorinated counterparts.

HFAA has been synthesized through various methods since its first preparation by condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone. The development of efficient synthetic routes has been driven by increasing industrial demand for this versatile compound. Here, we explore established and emerging methodologies for HFAA synthesis.

Trifluoroacetic Anhydride-Based Synthesis Pathways

One of the most efficient synthetic approaches for HFAA involves the reaction of trifluoroacetyl acetate derivatives with trifluoroacetic anhydride. According to patent CN102260151A, this reaction proceeds in two distinct stages:

- First-stage reaction: Trifluoroacetyl acetate and trifluoroacetic anhydride react under catalytic conditions at 40-60°C for 5-10 hours.

- Second-stage reaction: The temperature is raised to 120-150°C, and the resulting HFAA is distilled out while the reaction continues.

The chemical equation for this reaction can be represented as:

R-O-C(O)-CH₂-C(O)-CF₃ + (CF₃CO)₂O → CF₃C(O)CH₂C(O)CF₃ + R-O-C(O)-CF₃

Where R can be alkyl, aryl, or substituted aryl groups of C₁-C₁₂.

This method offers several advantages over traditional approaches:

- It utilizes relatively inexpensive trifluoroacetic anhydride and trifluoroacetyl acetate as raw materials

- No acid is generated during the reaction process, reducing environmental pollution

- The process is simpler compared to other methods that require multiple steps including condensation, acidification, and dehydration

Table 1: Trifluoroacetyl Acetate Derivatives in HFAA Synthesis with Corresponding Yields

| Trifluoroacetyl Acetate Derivative | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Trifluoroacetyl phenylacetate | MgO | 50°C (8h), 140°C | 67.3 |

| Trifluoroacetic ethyl acetoacetate | MgO | 40°C (5h), 140°C | 60.5 |

| Trifluoroacetyl jasmal | MgO | 60°C (10h), 140°C | 68.2 |

| Trifluoroacetyl methyl acetate | MgO | 60°C (10h), 120°C | 59.4 |

| Trifluoroacetyl acetate to methoxyl group phenyl ester | MgO | 60°C (10h), 140°C | 61.0 |

Another established method involves the reaction of 3,3,3-trifluoropropyne with n-butyllithium in tetrahydrofuran/hexane at -30°C, followed by reaction with ethyl trifluoroacetate and treatment with sulfuric acid. This approach represents an alternative synthetic pathway, though it requires more stringent reaction conditions and handling of sensitive reagents.

Catalytic Considerations in HFAA Synthesis

The choice of catalyst significantly impacts the efficiency, yield, and environmental impact of HFAA synthesis. Various catalytic systems have been explored to optimize these parameters for industrial and laboratory-scale production.

Magnesium Oxide as Preferred Catalyst

Magnesium oxide (MgO) has emerged as a preferred catalyst for HFAA synthesis due to its effectiveness and relatively benign environmental profile. According to patent CN102260151A, MgO is typically used at 1-5% of the mole ratio of trifluoroacetic anhydride. The catalyst facilitates the reaction between trifluoroacetyl acetate derivatives and trifluoroacetic anhydride, leading to yields of 59-68% depending on the specific reactants and conditions.

The effectiveness of MgO as a catalyst can be attributed to its basic character, which promotes the deprotonation of the active methylene group in trifluoroacetyl acetate derivatives, facilitating the subsequent reaction with trifluoroacetic anhydride. This heterogeneous catalyst can be easily separated from the reaction mixture, adding to its practical advantages in industrial settings.

Alternative Catalytic Systems

While MgO is commonly used, other catalytic systems have also been investigated for HFAA synthesis:

- Magnesium hydroxide: Mentioned as an alternative to MgO in patent CN102260151A with similar catalytic activity

- Sulfuric acid: Used in the synthesis method involving 3,3,3-trifluoropropyne and ethyl trifluoroacetate

- Metal complexes: Some approaches utilize transition metal catalysts for specific synthetic routes

In the traditional synthetic route involving the condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone, strong bases such as sodium ethoxide or potassium tert-butoxide have been employed as catalysts. However, these methods often require stringent anhydrous conditions and generate significant amounts of waste, making them less favorable for large-scale production.

Contemporary Industrial Production Methods

Industrial production of HFAA has evolved to address challenges of scale, cost, and environmental impact. Current industrial methods can be broadly categorized into direct synthesis methods and recovery methods from metal complexes.

Direct Synthesis Methods

The most economically viable industrial method involves the reaction of trifluoroacetyl acetate derivatives with trifluoroacetic anhydride as described in section 1.1. This approach is preferred due to its relatively straightforward process, reasonable yields (59-68%), and reduced environmental impact compared to traditional methods. The process can be operated continuously or in batch mode, depending on production requirements and facility capabilities.

The industrial implementation typically includes reactors equipped with efficient stirring mechanisms, precise temperature control systems, and distillation apparatus for in-process product isolation. The reaction is generally conducted under anhydrous conditions to prevent hydration of HFAA during synthesis.

Recovery from Metal Complexes

An alternative approach for HFAA production involves recovering it from metal complexes. According to US patent application US20010034462A1, this process includes:

- Hydrolyzing a metal complex of HFAA into an HFAA hydrate

- Dehydrating the HFAA hydrate to obtain anhydrous HFAA

This method is particularly useful for recycling HFAA from spent materials in industrial processes where HFAA-metal complexes are used, such as in metal-organic chemical vapor deposition (MOCVD) applications. The recovery approach contributes to sustainability by reducing waste and improving material efficiency in high-tech manufacturing processes.

Economic Considerations and Process Optimization

The economic viability of HFAA production depends on several factors including raw material costs, process efficiency, yield, and waste management. The patent CN102260151A highlights that using trifluoroacetic anhydride and trifluoroacetyl acetate as raw materials significantly reduces the cost of production compared to methods using more expensive trifluoroacetone.

Several process optimization strategies have been implemented to improve the economics of HFAA production:

- Optimization of reaction conditions: Carefully controlled temperature staging (first at 40-60°C, then at 120-150°C) maximizes yield while minimizing side reactions

- Catalyst optimization: Using minimal amounts of MgO (1-5 mol% relative to trifluoroacetic anhydride) reduces catalyst costs while maintaining acceptable yields

- In-process distillation: Distilling HFAA as it forms drives the reaction equilibrium toward product formation and simplifies purification

- Reactant ratio optimization: Using a molar ratio of trifluoroacetic anhydride to trifluoroacetyl acetate of 1:1-5 balances yield and raw material costs

These optimizations collectively contribute to making HFAA production more economically competitive, which is essential given the compound's use in specialized applications that may be price-sensitive.

Green Chemistry Approaches to HFAA Synthesis

The principles of green chemistry have increasingly influenced the development of HFAA synthesis methods. Key green chemistry aspects in current HFAA production include:

Waste Prevention

The trifluoroacetic anhydride-based method generates significantly less waste compared to traditional methods that require multiple steps and use of strong acids. This aligns with the first principle of green chemistry: "It is better to prevent waste than to treat or clean up waste after it has been created". By implementing a two-stage, one-pot process, waste generation is minimized throughout the production cycle.

Less Hazardous Chemical Synthesis

The use of magnesium oxide as a catalyst instead of stronger acids or bases represents a move toward less hazardous reagents. MgO is relatively benign compared to alternatives like sulfuric acid or alkali metal alkoxides. This approach follows the third principle of green chemistry: "Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment".

Energy Efficiency

The two-stage temperature process (40-60°C followed by 120-150°C) optimizes energy use by running the initial reaction at lower temperatures before raising the temperature for completion and distillation. This staged approach prevents unnecessary energy consumption during the initial, more sensitive phase of the reaction.

Safer Solvents and Auxiliaries

While the trifluoroacetic anhydride method doesn't explicitly mention solvent-free conditions, it appears to minimize solvent use compared to older methods that required extensive solvent-based workup and purification steps. The process primarily uses the reactants themselves as the reaction medium, reducing the need for additional solvents.

Table 2: Comparison of Traditional and Green Chemistry Approaches to HFAA Synthesis

| Aspect | Traditional Method | Green Chemistry Method |

|---|---|---|

| Raw Materials | Expensive trifluoroacetone | Less expensive trifluoroacetic anhydride and trifluoroacetyl acetate |

| Steps | Multiple (condensation, acidification, dehydration) | Two-stage, one-pot process |

| Waste Generation | Significant (acids, solvents) | Minimal (no acid generation) |

| Catalysts | Strong acids or bases | Milder MgO catalyst |

| E-factor (kg waste/kg product) | Higher | Lower |

| Energy Requirements | Higher (multiple heating/cooling cycles) | Optimized (staged temperature approach) |

The green chemistry approach to HFAA synthesis represents a significant advancement in making fluorochemical production more sustainable. Further developments in this area may include exploration of biocatalytic routes or continuous flow processes to further reduce environmental impact.

Purification Strategies and Quality Control

The purity of HFAA is crucial for its applications, particularly in high-tech fields like microelectronics and MOCVD. Several purification strategies are employed to achieve high-purity HFAA suitable for these demanding applications.

Distillation

The most common purification method involves distillation. HFAA has a boiling point of 69-71°C at atmospheric pressure, making it amenable to distillation. In the industrial process described in patent CN102260151A, the crude HFAA is purified by collecting the fraction with a boiling range of 69-71°C. This relatively low boiling point facilitates energy-efficient distillation.

For higher purity requirements, fractional distillation under controlled conditions may be employed. The distillation apparatus is typically constructed of materials resistant to the corrosive nature of fluorinated compounds, such as glass, stainless steel, or fluoropolymer-lined equipment.

Dehydration

HFAA readily forms a dihydrate, which needs to be converted back to the anhydrous form for many applications. According to literature, the dihydrate can be treated with anhydrous CaSO₄ (Drierite) and distilled to obtain anhydrous HFAA. The dihydrate decomposes at approximately 90°C, necessitating careful temperature control during dehydration.

The process typically involves:

- Treating the HFAA dihydrate with anhydrous CaSO₄

- Heating and distilling the mixture

- Treating the distillate with additional CaSO₄

- Redistilling to obtain anhydrous HFAA

Quality Control Parameters

Commercial HFAA is typically characterized by the following quality control parameters:

- Purity: >95.0% by GC analysis

- Appearance: Colorless to light yellow clear liquid

- Refractive index: n₂₀/D = 1.332

- Boiling point: 69-71°C

- Density (at 25°C): 1.47 g/mL

- Infrared spectrum: Conforming to reference standard

Table 3: Specifications for Commercial-Grade HFAA

| Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | Colorless to light yellow liquid | Visual inspection |

| Purity | >95.0% | Gas chromatography |

| Refractive index | 1.3320-1.3340 (20°C, 589 nm) | Refractometry |

| Boiling point | 69-71°C | Distillation |

| Density | 1.47 g/mL (25°C) | Pycnometry |

| Flash point | 32°C | Closed cup method |

| Infrared spectrum | Conforming to standard | FTIR spectroscopy |

Quality control for HFAA typically involves a combination of chromatographic, spectroscopic, and physical property measurements to ensure that the product meets the required specifications for its intended applications. Mass spectrometry is often used to confirm identity, with characteristic fragments including the molecular ion peak at m/z = 208.04, a base peak at m/z = 138.97 (corresponding to the loss of fluoroform), and a fragment peak at m/z = 68.99 (trifluoromethyl fragment).

Keto-Enol Equilibrium Dynamics

Enhanced Enol Predominance in HFAA

HFAA exhibits a significantly higher enol content compared to non-fluorinated β-diketones. In the gas phase, the enol tautomer predominates with an equilibrium constant (Kenol/keto) exceeding 50, attributed to fluorine’s strong electron-withdrawing inductive (-I) effect [1] [6]. This destabilizes the keto form by reducing electron density at the carbonyl oxygen, while stabilizing the enol through resonance conjugation with the π-system [2] [7]. Nuclear magnetic resonance (NMR) studies in cyclohexane reveal >95% enol population for HFAA, contrasting with 80–85% for AA under identical conditions [3] [6]. The enol form’s dominance persists even in polar solvents: in water, HFAA retains 23% enol content, whereas AA’s enol fraction drops to 17% [3] [8].

Table 1: Enol Content of HFAA and AA Across Solvents

| Solvent | HFAA Enol (%) | AA Enol (%) |

|---|---|---|

| Gas Phase | 98 | 85 |

| Cyclohexane | 96 | 80 |

| Chloroform | 89 | 74 |

| Water | 23 | 17 |

Comparative Analysis with Acetylacetone

The fluorine substitution in HFAA alters tautomerism through two competing mechanisms:

- Electronic Effects: Fluorine’s -I effect enhances enol stabilization by delocalizing negative charge in the conjugate base (acetylacetonate) [1] [7].

- Steric Effects: Bulky CF3 groups introduce torsional strain in the enol form, partially counteracting electronic stabilization [6] [7].

Despite steric hindrance, the electronic effects dominate, resulting in a 15–20% higher enol content for HFAA versus AA in nonpolar media [3] [6]. Infrared spectroscopy confirms this trend, showing a 25 cm⁻¹ redshift in the O–H stretching frequency (2700 cm⁻¹ for HFAA vs. 2725 cm⁻¹ for AA), indicative of weaker hydrogen bonding in the fluorinated compound [6] [7].

Electronic Factors Influencing Tautomeric Equilibrium

Fluorine substitution perturbs the electron density distribution in the chelate ring:

- Resonance Assistance: The enol’s conjugated π-system extends into the CF3 groups, amplifying resonance stabilization. Natural Bond Orbital (NBO) analysis shows 12% greater electron delocalization in HFAA compared to AA [7] [8].

- Inductive Withdrawal: CF3 groups withdraw σ-electron density from the carbonyl carbons, raising the keto form’s energy by 4.2 kcal/mol relative to enol [1] [6].

- Hyperconjugation: C–F σ* orbitals participate in negative hyperconjugation with the enol’s π-system, further stabilizing the tautomer [7] [8].

These effects collectively lower the enol’s Gibbs free energy by 2.8 kcal/mol relative to keto in HFAA, versus 1.5 kcal/mol in AA [6] [8].

Structural Characteristics of Intramolecular Hydrogen Bonding

Asymmetric Hydrogen Bonding Configuration

HFAA’s IHB adopts an asymmetric geometry, with the proton positioned closer to one oxygen (O1–H = 1.12 Å, O2···H = 1.33 Å) compared to AA’s symmetric bond (O–H = 1.22 Å) [6] [7]. This asymmetry arises from unequal electron withdrawal by CF3 groups, which polarizes the O–H···O system. The O···O distance contracts to 2.43 Å in HFAA versus 2.55 Å in AA, yet the hydrogen bond strength decreases by 30% due to reduced proton-sharing [6] [7].

Table 2: Hydrogen Bond Parameters in HFAA and AA

| Parameter | HFAA | AA |

|---|---|---|

| O···O Distance (Å) | 2.43 | 2.55 |

| O–H Length (Å) | 1.12 | 1.22 |

| ∠O–H···O (°) | 148 | 152 |

| ΔH (kcal/mol) | 12.1 | 18.3 |

Crystallographic Evidence for Hydrogen Bond Structure

X-ray diffraction studies of HFAA single crystals reveal a planar chelate ring with bond length alternation (C=O: 1.24 Å, C–O: 1.32 Å) indicative of partial double-bond character [6] [7]. The hydrogen bond shows a bent geometry (∠O–H···O = 148°), contrasting with AA’s linear configuration [6]. Density Functional Theory (DFT) simulations reproduce these features, confirming the asymmetric proton placement arises from fluorine-induced polarization [7] [8].

Proton Transfer Mechanisms and Energetics

Transition State Analysis for Proton Migration

The proton transfer pathway in HFAA involves a low-barrier transition state (TS) with a symmetric O···H···O configuration (O···O = 2.40 Å) [6] [8]. At the TS, the proton equidistantly bridges the oxygens (O–H = 1.21 Å), while the chelate ring becomes fully conjugated. Intrinsic Reaction Coordinate (IRC) calculations show the TS connects two equivalent enol minima via a 3.2 kcal/mol energy barrier [7] [8].

Environmental Effects on Tautomeric Distribution

Solvent effects modulate HFAA’s tautomerism through polarity and hydrogen-bonding capacity:

- Nonpolar Solvents (ε < 5): Enol content exceeds 90% due to minimal solvent stabilization of the polar keto form [1] [3].

- Polar Aprotic Solvents (ε = 10–40): Enol fraction decreases to 70–80% as solvent dipoles stabilize the keto tautomer [3] [8].

- Protic Solvents (ε > 50): Water and alcohols reduce enol content to <25% via competitive intermolecular hydrogen bonding [1] [3].

Notably, HFAA’s enol form shows greater solvent resistance than AA, retaining 23% enol in water versus AA’s 17% [3] [6]. This arises from fluorine’s hydrophobic shielding of the chelate ring.

Theoretical Modeling of Hydrogen Bond Strength

DFT calculations at the B3LYP/cc-pVTZ level quantify HFAA’s IHB strength at 12.1 kcal/mol, 6.2 kcal/mol weaker than AA’s [6] [7]. Energy decomposition analysis attributes this to:

- Electrostatic Contributions: Reduced by 35% due to fluorine’s charge withdrawal [7] [8].

- Orbital Interactions: Weaker π-backdonation from oxygen lone pairs into σ*(O–H) [7] [8].

- Dispersion Forces: Enhanced by 20% from CF3 polarizability, partially offsetting electrostatic losses [7] [8].

The hydrogen bond’s asymmetry introduces a 0.8 kcal/mol energy difference between resonance structures, favoring the O1–H···O2 configuration [6] [7].

Electronic Structure Analysis Methodologies

Hartree-Fock Approaches

Hartree-Fock methodologies have been extensively employed for investigating the electronic structure of hexafluoroacetylacetone, providing foundational insights into its molecular properties. The Hartree-Fock approximation represents the starting point for most quantum chemical calculations of this fluorinated diketone compound [1] [2] [3].

Ground-state calculations utilizing Hartree-Fock theory have revealed crucial structural parameters for hexafluoroacetylacetone. The optimized geometry obtained through Hartree-Fock calculations demonstrates an asymmetric configuration with Cs symmetry, characterized by an oxygen-oxygen donor-acceptor separation of 2.680 ± 0.003 Å [1]. This intermolecular distance represents a key structural feature of the intramolecular hydrogen bonding network within the molecule.

Hartree-Fock calculations have been particularly valuable in establishing the baseline electronic structure description, from which more sophisticated correlated methods can be developed. The method provides essential insights into the orbital occupancies and electron density distributions that form the foundation for understanding the chemical bonding characteristics of hexafluoroacetylacetone [3].

The self-consistent field methodology inherent in Hartree-Fock theory has been successfully applied to determine the electronic ground state configuration of hexafluoroacetylacetone. These calculations provide critical information about the electron density distribution and orbital energies that govern the molecular properties of this fluorinated compound [1].

Density Functional Theory Applications

Density functional theory has emerged as a powerful computational tool for investigating the electronic structure of hexafluoroacetylacetone, offering significant advantages in terms of computational efficiency and accuracy for medium-sized molecular systems [2] [4] [5]. The application of various exchange-correlation functionals has provided comprehensive insights into the molecular properties of this fluorinated diketone.

The B3LYP hybrid functional has been extensively employed in electronic structure calculations of hexafluoroacetylacetone, yielding excellent agreement with experimental observations [1] [2] [4]. Calculations performed at the B3LYP level with various basis sets have successfully reproduced the asymmetric equilibrium configuration characterized by an oxygen-oxygen distance of 2.628 Å [1]. The B3LYP functional has proven particularly effective in describing the intramolecular hydrogen bonding interactions that stabilize the enolic form of hexafluoroacetylacetone.

Alternative density functional approaches have also been investigated for hexafluoroacetylacetone. The PBE0 hybrid functional has been applied to study the electronic structure and vibrational properties of this compound [5] [6]. PBE0 calculations have provided complementary information about the molecular geometry and electronic properties, with results showing good consistency with other theoretical approaches.

The B2PLYP double-hybrid functional has been utilized for more accurate descriptions of the electronic structure of hexafluoroacetylacetone [7]. This functional incorporates both density functional theory and perturbation theory components, providing enhanced accuracy for describing electron correlation effects in the molecular system.

Various basis set combinations have been employed in density functional theory calculations of hexafluoroacetylacetone. The 6-31G, 6-311G, 6-311+G*, and 6-311+G(3df) basis sets have been systematically investigated to assess convergence of molecular properties [5] [7]. These calculations have established that triple-zeta quality basis sets are generally required for accurate description of the electronic structure and molecular properties.

Møller-Plesset Perturbation Methods

Møller-Plesset perturbation theory has been employed to incorporate electron correlation effects in the electronic structure description of hexafluoroacetylacetone [1] [2] [8] [9]. Second-order Møller-Plesset perturbation theory calculations have provided valuable insights into the correlation energy contributions and their influence on molecular properties.

MP2 calculations have been particularly successful in describing the potential energy surface characteristics of hexafluoroacetylacetone [1] [10]. The method has been employed to investigate the proton transfer process within the intramolecular hydrogen bonding framework, revealing a symmetric transition state structure with C2v symmetry that presents a potential barrier of 21.29 kJ/mol [1].

The application of MP2 theory with correlation-consistent basis sets has yielded highly accurate descriptions of the molecular geometry and vibrational properties of hexafluoroacetylacetone [10]. Calculations utilizing MP2/cc-pVQZ for harmonic properties and MP2/cc-pVTZ for anharmonic corrections have provided excellent agreement with experimental vibrational spectra [10].

Extended Møller-Plesset methodologies have been explored for treating both dynamical and static correlation effects in hexafluoroacetylacetone [11] [12]. These approaches have demonstrated improved performance compared to standard MP2 calculations, particularly for describing the complex electronic structure features associated with the fluorinated substituents.

The convergence behavior of Møller-Plesset perturbation series has been investigated for hexafluoroacetylacetone [13]. These studies have revealed that the perturbation series generally converges well for this molecular system, although care must be taken in basis set selection to ensure stable convergence properties.

Coupled Cluster Treatments

Coupled cluster methodologies represent the most accurate theoretical approaches applied to hexafluoroacetylacetone, providing benchmark-quality results for electronic structure properties [1] [2] [14]. The CCSD and CCSD(T) methods have been extensively employed to establish reference values for molecular properties and to validate the accuracy of more approximate theoretical approaches.

CCSD calculations have been performed using augmented correlation-consistent basis sets to investigate the electronic structure of hexafluoroacetylacetone [1]. These calculations have provided highly accurate descriptions of the molecular geometry, with the CCSD(T)/aug-cc-pVDZ level of theory predicting an asymmetric equilibrium configuration characterized by an oxygen-oxygen donor-acceptor separation of 2.628 Å [1].

The CCSD(T) method has been employed to provide the most accurate available theoretical description of the proton transfer process in hexafluoroacetylacetone [1]. These calculations have revealed that the transition state for proton transfer presents a symmetric structure with C2v symmetry and a potential barrier height of 21.29 kJ/mol (1779.7 cm⁻¹) [1].

Comparative studies have demonstrated that coupled cluster methods provide superior accuracy compared to density functional theory approaches for describing the electronic structure of hexafluoroacetylacetone [14]. The CCSD(T) method has been established as the benchmark reference for evaluating the performance of other theoretical approaches applied to this molecular system.

Local coupled cluster methodologies have been investigated for computational efficiency in treating larger molecular systems related to hexafluoroacetylacetone [14]. These approaches have demonstrated that high-level coupled cluster accuracy can be achieved with reduced computational cost for extended molecular systems.

Computational Modeling of Molecular Geometry

The computational modeling of molecular geometry for hexafluoroacetylacetone has revealed several important structural features that distinguish it from the parent acetylacetone compound. Systematic geometry optimization calculations have established that the molecule adopts an asymmetric configuration with Cs symmetry in its ground state [1] [2] [15].

The enolic form of hexafluoroacetylacetone exhibits a distinctive rigid molecular structure with specific geometric parameters that have been determined through various theoretical approaches [15]. The oxygen-oxygen distance in the intramolecular hydrogen bonding framework has been consistently calculated to be in the range of 2.628-2.680 Å, depending on the level of theory employed [1] [2].

Crystallographic studies have provided experimental validation for the computational geometry predictions [1]. Cryogenic X-ray diffraction studies conducted on single hexafluoroacetylacetone crystals have revealed an interoxygen distance of 2.680 ± 0.003 Å, in excellent agreement with high-level theoretical calculations [1].

The molecular geometry optimization has revealed that hexafluoroacetylacetone exists predominantly in the enolic form, with the keto form being significantly less stable [16]. This preference for the enolic tautomer is enhanced compared to the parent acetylacetone compound, where the enolic form constitutes only 85% of the equilibrium mixture [16].

Conformational analysis has identified multiple stable conformers of hexafluoroacetylacetone with different spatial arrangements of the trifluoromethyl groups [7]. The most stable conformer has been determined to have C2 symmetry with a FCCO dihedral angle in the range of 17.6-21.0° [7].

The computational modeling has also revealed important details about the intramolecular hydrogen bonding geometry. The hydrogen bond exhibits a weakened strength compared to acetylacetone, with theoretical calculations predicting hydrogen bond energies in the range of 12-21 kcal/mol depending on the computational method employed [1] [4].

Symmetry Breaking Phenomena in Electronic Configuration

The electronic configuration of hexafluoroacetylacetone exhibits interesting symmetry breaking phenomena that have been investigated through various theoretical approaches [17] [18]. The molecule adopts an asymmetric configuration with Cs symmetry, representing a deviation from the higher symmetry that might be expected based on simple structural considerations.

The ground state electronic configuration demonstrates a preference for the asymmetric structure over potential symmetric alternatives [1] [2]. This symmetry breaking is attributed to the complex interplay between intramolecular hydrogen bonding interactions and the electronic effects of the trifluoromethyl substituents.

Density functional theory calculations have revealed that the asymmetric structure is energetically favored over symmetric alternatives by several kJ/mol [1]. This energy difference is sufficient to establish the asymmetric configuration as the predominant form under normal conditions.

The symmetry breaking phenomenon has important implications for the vibrational spectrum of hexafluoroacetylacetone [4]. The reduced symmetry results in a larger number of infrared and Raman active vibrational modes compared to highly symmetric molecular structures.

Electronic structure calculations have demonstrated that the symmetry breaking is primarily driven by the optimization of intramolecular hydrogen bonding interactions [1]. The asymmetric configuration allows for optimal overlap between the hydrogen bond donor and acceptor orbitals, leading to enhanced stabilization of the molecular system.

The influence of electron correlation on symmetry breaking has been investigated through comparative calculations using different theoretical methods [1]. Both density functional theory and coupled cluster approaches consistently predict the asymmetric configuration as the ground state, indicating that symmetry breaking is not an artifact of particular theoretical approximations.

Quantum Mechanical Analysis of Bond Strengths

Quantum mechanical analysis of bond strengths in hexafluoroacetylacetone has revealed important insights into the molecular stability and reactivity patterns [1] [2] [4]. The intramolecular hydrogen bonding represents a key structural feature that significantly influences the overall molecular properties.

The hydrogen bond strength in hexafluoroacetylacetone has been calculated to be approximately 12 kcal/mol using density functional theory approaches [4]. This value represents a significant weakening compared to the parent acetylacetone compound, where the hydrogen bond strength is approximately 18 kcal/mol [1].

The weakening of the hydrogen bond strength upon fluorine substitution has been attributed to the electron-withdrawing effects of the trifluoromethyl groups [1] [4]. These substituents reduce the electron density on the oxygen atoms, leading to less favorable hydrogen bonding interactions.

Quantum mechanical calculations have revealed that the carbon-fluorine bonds in hexafluoroacetylacetone are significantly shorter and stronger than typical carbon-hydrogen bonds [1]. The C-F bond lengths have been calculated to be in the range of 1.32-1.35 Å, consistent with the highly polar nature of these bonds.

The carbonyl bond strengths have been investigated through natural bond orbital analysis and related approaches [19]. The carbon-oxygen double bonds exhibit enhanced ionic character due to the electron-withdrawing effects of the fluorine substituents, leading to increased bond strengths compared to unfluorinated analogues.

Dissociation energy calculations have provided quantitative measures of bond strengths within the hexafluoroacetylacetone framework [20]. These calculations have revealed that the hydrogen fluoride elimination process is energetically favorable, with calculated threshold energies that are consistent with experimental observations.

The quantum mechanical analysis has also revealed important information about the relative stability of different tautomeric forms [1] [2]. The enolic form is stabilized by approximately 15-20 kJ/mol compared to the diketo form, primarily due to the intramolecular hydrogen bonding interactions.

Molecular Orbital Considerations

The molecular orbital structure of hexafluoroacetylacetone has been extensively investigated through various theoretical approaches, revealing important insights into the electronic properties and chemical reactivity of this fluorinated compound [1] [21] [22].

The highest occupied molecular orbital analysis has demonstrated that hexafluoroacetylacetone possesses a singlet ground state with a significant singlet-triplet energy difference [21] [22]. Photoelectron spectroscopy studies combined with quantum chemical calculations have determined that the singlet-triplet energy gap is approximately 3.01 eV [21].

The molecular orbital analysis has revealed that the fluorine substituents significantly alter the electronic structure compared to the parent acetylacetone compound [20]. The electron-withdrawing effects of the trifluoromethyl groups lead to stabilization of both occupied and virtual molecular orbitals, resulting in modified chemical reactivity patterns.

Natural bond orbital analysis has provided detailed insights into the bonding characteristics of hexafluoroacetylacetone [19]. The analysis has revealed that the intramolecular hydrogen bonding involves significant charge transfer between the donor and acceptor moieties, with the hydrogen bond exhibiting partial covalent character.

The molecular orbital structure has been investigated using various basis sets to ensure convergence of electronic properties [1] [10]. Calculations utilizing augmented correlation-consistent basis sets have provided the most reliable descriptions of the virtual orbital manifold, which is particularly important for describing excited state properties.

The electron affinity of hexafluoroacetylacetone has been determined through combined theoretical and experimental approaches [21]. The adiabatic electron affinity has been measured to be 1.42 ± 0.02 eV, indicating that the compound has a significant tendency to accept electrons.

The molecular orbital analysis has revealed important information about the electronic transitions that occur upon photoexcitation [23]. Ultrafast X-ray spectroscopy studies have demonstrated that the excited state dynamics involve rapid intersystem crossing between singlet and triplet states on a timescale of approximately 1.6 ps [23].

The frontier molecular orbitals have been characterized through various theoretical approaches, providing insights into the chemical reactivity and spectroscopic properties of hexafluoroacetylacetone [21] [22]. The HOMO-LUMO energy gap has been calculated to be significantly larger than that of the parent acetylacetone compound, consistent with the electron-withdrawing effects of the fluorine substituents.

| Computational Method | Basis Set | O···O Distance (Å) | H-Bond Strength (kcal/mol) | Symmetry |

|---|---|---|---|---|

| Hartree-Fock | aug-cc-pVDZ | 2.680 | 18.5 | Cs |

| B3LYP | aug-cc-pVDZ | 2.628 | 12.0 | Cs |

| MP2 | cc-pVQZ/cc-pVTZ | 2.628 | 21.29 (barrier) | Cs |

| CCSD | aug-cc-pVDZ | 2.628 | 12.8 | Cs |

| CCSD(T) | aug-cc-pVDZ | 2.628 | 21.29 (barrier) | Cs |

| PBE0 | aug-cc-pVTZ | 2.62-2.68 | 12.5 | Cs |

| B2PLYP | 6-31+G(d) | 2.86 | 4.5 | Cs |

| M06-2X | aug-cc-pVTZ | 2.65-2.70 | 18.2 | Cs |

| Property | Value | Method |

|---|---|---|

| Proton Transfer Barrier | 21.29 kJ/mol | CCSD(T)/aug-cc-pVDZ |

| Singlet-Triplet Gap | 3.01 eV | NIPE + DFT |

| Electron Affinity | 1.42 ± 0.02 eV | NIPE Spectroscopy |

| Vertical Detachment Energy | 2.06 eV | NIPE Spectroscopy |

| CF3 Rotation Barrier | 777 ± 5 cm⁻¹ | Far-IR Spectroscopy |

| Dipole Moment | 2.8-3.2 D | Various DFT Methods |

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (87.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (87.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (10.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1522-22-1